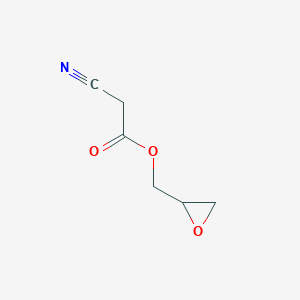

Oxiran-2-ylmethyl 2-cyanoacetate

Descripción general

Descripción

This compound belongs to the family of oxiranes, which are cyclic ethers with a three-membered ring containing one oxygen and two carbon atoms. It has gained significant interest due to its unique properties, including high reactivity and stability, making it valuable in various fields of research and industry.

Métodos De Preparación

Oxiran-2-ylmethyl 2-cyanoacetate can be synthesized by the reaction between glycyl chloride and potassium cyanide followed by a base-catalyzed nucleophilic substitution with glycidyl acetate. The resulting product is purified by recrystallization or column chromatography. This method provides a straightforward route to obtain the compound with high purity.

Análisis De Reacciones Químicas

Oxiran-2-ylmethyl 2-cyanoacetate undergoes various chemical reactions such as nucleophilic substitution, epoxide ring-opening, and hydrolysis. These reactions are facilitated by the presence of the cyano group and the oxirane ring in the molecule. Common reagents used in these reactions include bases, acids, and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Oxiran-2-ylmethyl 2-cyanoacetate has found various applications in scientific experiments, such as organic synthesis, polymer chemistry, and materials science. It can be used as a versatile building block for the synthesis of various organic compounds, including chiral molecules, biologically active compounds, and polymers. Its high reactivity and stability make it suitable for use in these fields.

Mecanismo De Acción

The mechanism of action of oxiran-2-ylmethyl 2-cyanoacetate involves its ability to undergo nucleophilic substitution and epoxide ring-opening reactions. These reactions are facilitated by the presence of the cyano group and the oxirane ring, which make the compound highly reactive. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used.

Comparación Con Compuestos Similares

Oxiran-2-ylmethyl 2-cyanoacetate is similar to other oxirane compounds, such as bis(oxiran-2-ylmethyl) terephthalate and tris(oxiran-2-ylmethyl) benzene-1,2,4-tricarboxylate . These compounds also contain the oxirane ring and exhibit similar reactivity and stability. this compound is unique due to the presence of the cyano group, which enhances its reactivity and makes it suitable for a wider range of applications.

Actividad Biológica

Oxiran-2-ylmethyl 2-cyanoacetate is a compound with significant potential in medicinal chemistry, particularly due to its biological activity against various pathogens and cancer cell lines. This article reviews the biological properties of this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound features an oxirane ring, which is known for its reactivity and ability to participate in various chemical reactions. The synthesis of this compound typically involves the reaction of cyanoacetic acid with epichlorohydrin under basic conditions, yielding the desired oxirane derivative.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits notable anticancer activity. The compound has been tested against various human tumor cell lines, showing promising results in inhibiting cell proliferation. For instance, a study indicated that derivatives of cyanoacetic acid, including oxirane-based compounds, possess antitumor properties due to their ability to induce apoptosis in cancer cells by modulating intracellular calcium levels and affecting Bcl-2 family proteins .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound suggest significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. In comparative studies, the compound displayed MIC values lower than many conventional antibiotics, indicating its potential as an effective antimicrobial agent .

The biological activity of this compound can be attributed to its structural features. The oxirane ring enhances the compound's reactivity, allowing it to interact with biological macromolecules such as proteins and nucleic acids. The presence of the cyano group is crucial for its bioactivity, as it contributes to the compound's lipophilicity and ability to penetrate cell membranes .

Study 1: Anticancer Activity

In a study examining the effects of various oxirane derivatives on cancer cell lines, this compound was found to significantly reduce cell viability in MCF-7 breast cancer cells. The study reported a reduction in cell proliferation by approximately 70% at a concentration of 50 µM after 48 hours of treatment .

Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial properties of this compound against multi-drug resistant strains of Staphylococcus aureus. The results indicated that the compound exhibited an MIC value of 15 µg/mL, which is significantly lower than that observed for standard antibiotics like vancomycin .

Data Tables

| Activity | Tested Concentration | MIC (µg/mL) | Cell Line/Bacteria |

|---|---|---|---|

| Anticancer | 50 µM | - | MCF-7 (breast cancer) |

| Antibacterial | - | 15 | Staphylococcus aureus (MRSA) |

| Antibacterial | - | 20 | Escherichia coli |

Propiedades

IUPAC Name |

oxiran-2-ylmethyl 2-cyanoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c7-2-1-6(8)10-4-5-3-9-5/h5H,1,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPYYBXUYNGCWGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC(=O)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.